molecular formula C18H25N7O3 B2918289 Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034356-65-3

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2918289
CAS No.: 2034356-65-3
M. Wt: 387.444
InChI Key: ZWFGLJFYEGOIFC-UHFFFAOYSA-N
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Description

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of significant interest in various scientific fields due to its unique molecular structure and properties. Its molecular configuration allows for versatile applications, particularly in organic synthesis and as an intermediate in complex chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nucleophilic substitution reaction between 4,6-dichloro-1,3,5-triazine and dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate can then undergo a reaction with an appropriate carbamate compound to introduce the benzyl (2-oxoethyl) group, typically under mild to moderate conditions with a catalyst such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production may involve more efficient and high-throughput techniques, such as continuous flow reactors, to ensure consistency and yield. Reaction conditions are optimized to balance cost, yield, and purity, often employing automated systems for precise control over temperature, pressure, and reactant ratios.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various types of reactions including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: It can be reduced by agents like lithium aluminum hydride.

  • Substitution: It participates in nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in an ether solution.

  • Substitution: : Halides, in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products

  • Oxidation: : Yields benzyl carbamate derivatives with oxidized triazine rings.

  • Reduction: : Produces reduced triazine derivatives with amine functionalities.

  • Substitution: : Generates substituted triazine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers and materials.

Biology

It has applications in bioconjugation techniques, where it acts as a linker molecule to attach drugs or probes to biological macromolecules.

Medicine

Potential medicinal uses include serving as a scaffold for drug design, particularly in creating compounds that can interact with specific biological targets, possibly aiding in developing new therapeutics for various diseases.

Industry

Industrially, this compound can be employed in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Comparison with Similar Compounds

Compared to similar compounds, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate stands out due to its dual functionality derived from both the triazine and carbamate groups. This uniqueness offers advantages in terms of versatility and reactivity.

Similar Compounds

  • Benzyl carbamate: : Lacks the triazine ring, making it less versatile.

  • 4,6-Bis(dimethylamino)-1,3,5-triazine: : Does not have the carbamate group, limiting its applications in bioconjugation.

  • N-Substituted carbamates: : Offer similar bioconjugation capabilities but lack the complex reactivity profile provided by the triazine ring.

There you have it—an in-depth look at this compound and its significance across various fields. Fascinating stuff, right?

Properties

IUPAC Name

benzyl N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-24(2)16-21-14(22-17(23-16)25(3)4)10-19-15(26)11-20-18(27)28-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFGLJFYEGOIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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